3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione
Overview
Description
Preparation Methods
The synthesis of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine-2,6-dione moiety: This step often involves the reaction of the pyrrolo[3,4-b]pyridine intermediate with a suitable piperidine derivative.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of protein degradation pathways.
Mechanism of Action
The mechanism of action of 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione involves its role as a ligand in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process effectively reduces the levels of the target protein within the cell, providing a novel approach to drug discovery and therapeutic intervention.
Comparison with Similar Compounds
Similar compounds to 3-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione include other thalidomide analogs such as:
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is also an activator of E3 ligase and can be used in similar applications.
2-(2,6-dioxopiperidin-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione: This analog features a boronic pinacol ester and is used in Suzuki reactions.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and binding properties compared to other thalidomide analogs .
Properties
IUPAC Name |
6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-8-4-3-7(10(17)14-8)15-11(18)6-2-1-5-13-9(6)12(15)19/h1-2,5,7H,3-4H2,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNDEDWAPQTWHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953733 | |
Record name | 6-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31804-66-7 | |
Record name | 3-Azathalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031804667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.